Class-Level Kinase Inhibition Potential Cannot Be Differentiated for This Specific Compound
The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold has been reported as a kinase inhibitor pharmacophore, with some derivatives showing inhibition of CK1 (IC50 78 nM for an optimized lead) [1] and dual Src/Abl inhibition with Ki values in the low micromolar range [2]. However, these data derive from chemically distinct analogs (N6-phenyl-3,6-diamine series; C6-unsubstituted derivatives) and cannot be extrapolated to N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. No IC50, Ki, or EC50 values have been reported for this compound against any kinase or other target. The closest structural analogs with public data—N6,N6-diethyl-1-methyl-N4-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (5-HT2C IC50 = 242 nM) [3] and 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Abl Ki = 320 nM) [4]—differ substantially in substitution pattern.
| Evidence Dimension | Kinase inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class-level reference: CK1 inhibitor lead IC50 = 78 nM [1]; Src/Abl dual inhibitor Ki = 0.44–3.14 µM [2]; 5-HT2C inhibitor IC50 = 242 nM [3]; Abl inhibitor Ki = 320 nM [4] |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative activity measurement |
| Conditions | Various assays: CK1 enzymatic assay [1]; Src/Abl kinase inhibition [2]; [3H]Mesulergine displacement from 5-HT2C in CHO-K1 cells [3]; human recombinant Abl filter-binding assay [4] |
Why This Matters
Without compound-specific potency data, users cannot prioritize this compound over analogs for any biological target; procurement decisions must rely on factors other than demonstrated bioactivity.
- [1] Zheng, M., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. European Journal of Medicinal Chemistry, 54, 806-818. View Source
- [2] Radi, M., et al. (2011). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 54(7), 2610-2626. View Source
- [3] BindingDB entry BDBM50298313: N6,N6-diethyl-1-methyl-N4-o-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, 5-HT2C IC50 = 242 nM. View Source
- [4] BindingDB entry BDBM50247254: 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, Abl Ki = 320 nM. View Source
